molecular formula C6H7BF5K B13469020 Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate

Cat. No.: B13469020
M. Wt: 224.02 g/mol
InChI Key: GMEQSFVPUCPENT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of (4,4-difluorocyclohex-1-en-1-yl)boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions are generally mild, and the process is straightforward, making it accessible for laboratory-scale synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under mild conditions .

Major Products

The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is unique due to its specific structural features, which include the difluorocyclohexenyl group. This structural motif imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C6H7BF5K

Molecular Weight

224.02 g/mol

IUPAC Name

potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide

InChI

InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1

InChI Key

GMEQSFVPUCPENT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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